molecular formula C22H26ClNO2 B1507992 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride CAS No. 188009-13-4

2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride

Cat. No. B1507992
M. Wt: 371.9 g/mol
InChI Key: YULUIMOTYNZJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06037367

Procedure details

A solution of (+/-)-3-(3-cyclopentyloxy-4-methoxyphenyl)-3-phenylethynylpropionic acid (1.2 g, 3.3 mmol) in Me2CO (40 ml) was cooled to -15° and treated with Et3N (0.505 ml, 3.63 mmol) and then ethyl chloroformate (0.35 ml, 3.63 mmol), at such a rate so the temperature did not exceed -10°. The mixture was stirred at 0° for 15 minutes. A solution of NaN3 (470 mg, 7.25 mmol) in H2O (2 ml) was added dropwise to the cold solution, and stirring continued in the cold for 15 minutes. The reaction was diluted with H2O, and extracted with Et2O. The extracts were washed with H2O, and dried. The ether extract was slowly added to C6H5Me (100 ml) at 110°, and the solution was heated at 110° for 30 minutes, and the solvent was evaporated. The residue was dissolved in a mixture of dioxane (5 ml), H2O (3 ml), and conc. HCl (3 ml), refluxed for 10 minutes, cooled and the solid filtered. Recrystallization from a mixture of i-propanol and Et2O gave the titled compound as the HCl salt, 1.03 g (84%). mp 212-215°. NMR.
Name
(+/-)-3-(3-cyclopentyloxy-4-methoxyphenyl)-3-phenylethynylpropionic acid
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.505 mL
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
470 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:15]([C:20]#[C:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH2:16]C(O)=O)[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:5][CH2:4][CH2:3][CH2:2]1.CC[N:30](CC)CC.[Cl:35]C(OCC)=O.[N-]=[N+]=[N-].[Na+]>O>[ClH:35].[NH2:30][CH2:16][CH:15]([C:9]1[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:7]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:8]=1)[C:20]#[C:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4,6.7|

Inputs

Step One
Name
(+/-)-3-(3-cyclopentyloxy-4-methoxyphenyl)-3-phenylethynylpropionic acid
Quantity
1.2 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C(CC(=O)O)C#CC1=CC=CC=C1
Step Two
Name
Quantity
0.505 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
470 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed -10°
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
cold for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The extracts were washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The ether extract
ADDITION
Type
ADDITION
Details
was slowly added to C6H5Me (100 ml) at 110°
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 110° for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of dioxane (5 ml), H2O (3 ml), and conc. HCl (3 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the solid filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of i-propanol and Et2O

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.NCC(C#CC1=CC=CC=C1)C1=CC(=C(C=C1)OC)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.